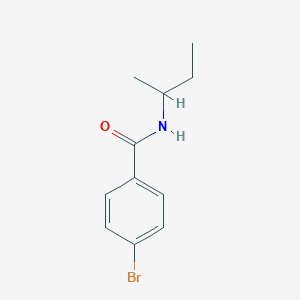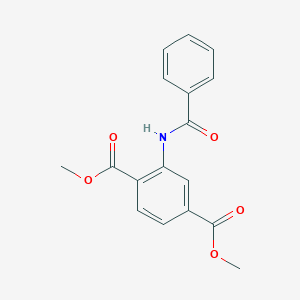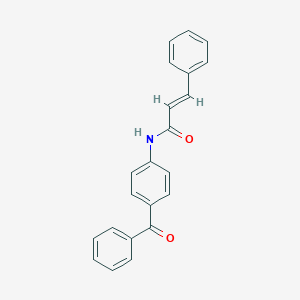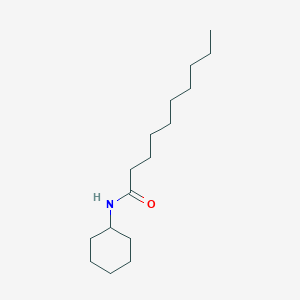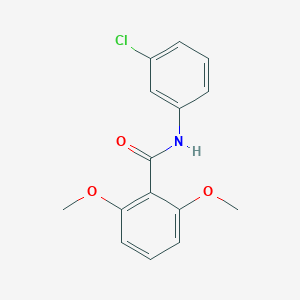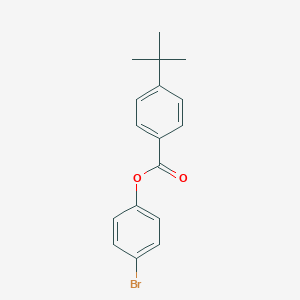
N-(3-methoxyphenyl)-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-4-phenylbutanamide, also known as Methoxyacetylfentanyl, is a synthetic opioid that belongs to the fentanyl family. It is a potent analgesic drug that has been used in scientific research for its unique properties. The compound has gained attention due to its potential medical applications and the risk of abuse.
Mechanism of Action
N-(3-methoxyphenyl)-4-phenylbutanamidelfentanyl acts as an agonist at the mu-opioid receptor, producing analgesia and sedation. It has a high affinity for the receptor and is more potent than morphine. The compound also has some affinity for the delta-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-4-phenylbutanamidelfentanyl produces a range of biochemical and physiological effects. It produces analgesia, sedation, and respiratory depression. The compound also has an impact on the cardiovascular system, causing bradycardia and hypotension. Other effects include nausea, vomiting, and constipation.
Advantages and Limitations for Lab Experiments
N-(3-methoxyphenyl)-4-phenylbutanamidelfentanyl has several advantages for lab experiments. It is a potent analgesic drug that can be used to study pain management and anesthesia. The compound also has a high affinity for the mu-opioid receptor, making it a useful tool for studying opioid receptor function. However, the compound has limitations, including its potential for abuse and the risk of respiratory depression.
Future Directions
There are several potential future directions for research on N-(3-methoxyphenyl)-4-phenylbutanamidelfentanyl. One area of interest is the development of new opioid receptor ligands based on the compound's structure. Another area of research is the investigation of the compound's potential for use in pain management and anesthesia. Finally, there is a need for further research on the risks associated with the use of the compound, including the potential for abuse and the risk of respiratory depression.
Conclusion
N-(3-methoxyphenyl)-4-phenylbutanamidelfentanyl is a potent analgesic drug that has been used in scientific research for its unique properties. The compound has potential medical applications but also carries risks associated with its use. Further research is needed to fully understand the compound's effects and potential uses.
Synthesis Methods
N-(3-methoxyphenyl)-4-phenylbutanamidelfentanyl can be synthesized through a multistep process involving the reaction of 4-phenylbutanone with 3-methoxyphenylacetic acid, followed by acetylation and reduction. The final product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
N-(3-methoxyphenyl)-4-phenylbutanamidelfentanyl has been used in scientific research for its potent analgesic effects. It has been studied for its potential use in pain management and anesthesia. The compound has also been used in the development of new opioid receptor ligands and as a tool for studying opioid receptor function.
properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-4-phenylbutanamide |
InChI |
InChI=1S/C17H19NO2/c1-20-16-11-6-10-15(13-16)18-17(19)12-5-9-14-7-3-2-4-8-14/h2-4,6-8,10-11,13H,5,9,12H2,1H3,(H,18,19) |
InChI Key |
NEDZYGCAQONIPX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CCCC2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



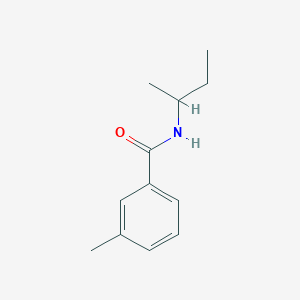
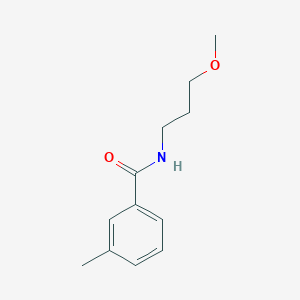
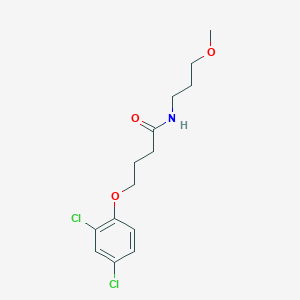
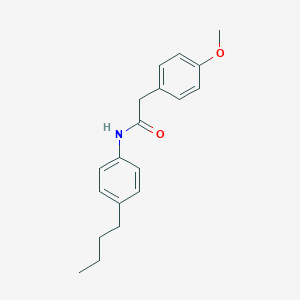

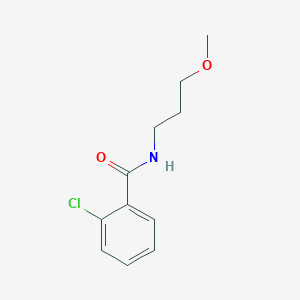
![Dimethyl 5-[(4-methoxybenzoyl)amino]isophthalate](/img/structure/B291731.png)
